molecular formula C11H10N4OS B1530909 1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one CAS No. 610278-85-8

1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No. B1530909
M. Wt: 246.29 g/mol
InChI Key: ZAQRLKZCTCBYPC-UHFFFAOYSA-N
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Description

1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic organic compound that contains both pyrrole and benzothiazole units in its structure. It is used for proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C11H10N4OS. It has a molecular weight of 246.29 . The IUPAC name is 1-amino-4-(1,3-benzothiazol-2-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature. The storage temperature is at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have been focusing on synthesizing novel compounds utilizing "1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one" as a precursor or a component. For example, the synthesis of new 1-amino- and 1,2-diaminopyrrole derivatives has been achieved by reacting conjugated azoalkenes with ketones and cyanides containing methylene groups activated by a benzothiazol-2-yl group. This process has been used to obtain high-yield heterocycles, indicating the compound's utility in generating structurally diverse molecules with potential biological activities (Attanasi et al., 1993).

Photochemical Studies

The photochemical behavior of compounds containing the benzothiazol-2-yl group has been studied, revealing interesting properties such as photoisomerization. These studies contribute to understanding how structural modifications influence the photochemical properties of organic molecules, potentially leading to applications in materials science and photopharmacology (Ikegami & Arai, 2002).

Antimicrobial and Antifungal Applications

The derivative's structural framework has been explored for antimicrobial and antifungal applications. For instance, the synthesis and biological evaluation of some pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial activity. This suggests the potential of "1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one" derivatives as lead compounds for developing new antibacterial and antitubercular agents (Sayed et al., 2006).

Fungicidal Activity

Further extending its utility, derivatives of "1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one" have been synthesized and evaluated for their fungicidal activity against various fungi. The structural modification and synthesis of these derivatives have led to compounds that exhibit significant fungicidal properties, suggesting their potential use in agricultural applications (Siddiqui et al., 2003).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-amino-4-(1,3-benzothiazol-2-yl)-5-imino-2H-pyrrol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c12-10-9(7(16)5-15(10)13)11-14-6-3-1-2-4-8(6)17-11/h1-4,12,16H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQRLKZCTCBYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1N)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 2
1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 3
1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 4
1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 5
Reactant of Route 5
1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 6
1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

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